Cas no 2228116-30-9 (3-(azetidin-3-yl)-5-methyl-1H-pyrazole)

3-(azetidin-3-yl)-5-methyl-1H-pyrazole structure
2228116-30-9 structure
商品名:3-(azetidin-3-yl)-5-methyl-1H-pyrazole
CAS番号:2228116-30-9
MF:C7H11N3
メガワット:137.182340860367
CID:6054842
PubChem ID:149636392

3-(azetidin-3-yl)-5-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 3-(azetidin-3-yl)-5-methyl-1H-pyrazole
    • EN300-1823154
    • 2228116-30-9
    • インチ: 1S/C7H11N3/c1-5-2-7(10-9-5)6-3-8-4-6/h2,6,8H,3-4H2,1H3,(H,9,10)
    • InChIKey: AGECVAUKFYEYQV-UHFFFAOYSA-N
    • ほほえんだ: N1CC(C2C=C(C)NN=2)C1

計算された属性

  • せいみつぶんしりょう: 137.095297364g/mol
  • どういたいしつりょう: 137.095297364g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 40.7Ų

3-(azetidin-3-yl)-5-methyl-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1823154-0.05g
3-(azetidin-3-yl)-5-methyl-1H-pyrazole
2228116-30-9
0.05g
$1247.0 2023-09-19
Enamine
EN300-1823154-10.0g
3-(azetidin-3-yl)-5-methyl-1H-pyrazole
2228116-30-9
10g
$6635.0 2023-05-26
Enamine
EN300-1823154-5.0g
3-(azetidin-3-yl)-5-methyl-1H-pyrazole
2228116-30-9
5g
$4475.0 2023-05-26
Enamine
EN300-1823154-0.5g
3-(azetidin-3-yl)-5-methyl-1H-pyrazole
2228116-30-9
0.5g
$1426.0 2023-09-19
Enamine
EN300-1823154-5g
3-(azetidin-3-yl)-5-methyl-1H-pyrazole
2228116-30-9
5g
$4309.0 2023-09-19
Enamine
EN300-1823154-0.25g
3-(azetidin-3-yl)-5-methyl-1H-pyrazole
2228116-30-9
0.25g
$1366.0 2023-09-19
Enamine
EN300-1823154-0.1g
3-(azetidin-3-yl)-5-methyl-1H-pyrazole
2228116-30-9
0.1g
$1307.0 2023-09-19
Enamine
EN300-1823154-1g
3-(azetidin-3-yl)-5-methyl-1H-pyrazole
2228116-30-9
1g
$1485.0 2023-09-19
Enamine
EN300-1823154-10g
3-(azetidin-3-yl)-5-methyl-1H-pyrazole
2228116-30-9
10g
$6390.0 2023-09-19
Enamine
EN300-1823154-1.0g
3-(azetidin-3-yl)-5-methyl-1H-pyrazole
2228116-30-9
1g
$1543.0 2023-05-26

3-(azetidin-3-yl)-5-methyl-1H-pyrazole 関連文献

Related Articles

3-(azetidin-3-yl)-5-methyl-1H-pyrazoleに関する追加情報

Recent Advances in the Study of 3-(azetidin-3-yl)-5-methyl-1H-pyrazole (CAS: 2228116-30-9) in Chemical Biology and Pharmaceutical Research

The compound 3-(azetidin-3-yl)-5-methyl-1H-pyrazole (CAS: 2228116-30-9) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This heterocyclic molecule, featuring an azetidine ring fused with a methyl-substituted pyrazole, has garnered significant attention due to its potential applications in drug discovery and development. Recent studies have explored its unique physicochemical properties, synthetic accessibility, and biological activities, positioning it as a versatile building block for medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic routes to 3-(azetidin-3-yl)-5-methyl-1H-pyrazole, highlighting its efficient preparation through a [3+2] cycloaddition strategy. The researchers optimized reaction conditions to achieve high yields (up to 85%) while maintaining excellent purity (>98%). This advancement addresses previous challenges in the synthesis of azetidine-containing heterocycles, which often suffered from low yields or complex purification processes.

In terms of biological activity, recent findings have demonstrated that 3-(azetidin-3-yl)-5-methyl-1H-pyrazole exhibits notable interactions with various protein targets. A 2024 structure-activity relationship (SAR) study revealed its potential as a kinase inhibitor scaffold, particularly showing inhibitory activity against cyclin-dependent kinases (CDKs) with IC50 values in the low micromolar range. The azetidine moiety appears to contribute significantly to binding affinity through favorable interactions with hinge regions of kinase domains.

Pharmacokinetic studies conducted in 2023-2024 have provided valuable insights into the drug-like properties of this compound. The molecule demonstrates reasonable metabolic stability in human liver microsomes (t1/2 > 60 minutes) and acceptable permeability in Caco-2 assays (Papp > 10 × 10^-6 cm/s). These characteristics, combined with its relatively low molecular weight (MW = 137.17 g/mol) and good solubility profile, make it an attractive starting point for lead optimization programs.

Recent computational studies have employed molecular docking and molecular dynamics simulations to explore the binding modes of 3-(azetidin-3-yl)-5-methyl-1H-pyrazole derivatives with various biological targets. These in silico approaches have identified key interactions, particularly the importance of the azetidine nitrogen in forming hydrogen bonds with protein residues. Such findings are guiding the design of more potent and selective analogs for specific therapeutic applications.

The compound's versatility is further demonstrated by its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules. A 2024 publication in ACS Chemical Biology reported the successful development of 3-(azetidin-3-yl)-5-methyl-1H-pyrazole-based PROTACs targeting bromodomain-containing proteins. These bifunctional molecules showed enhanced degradation efficiency compared to traditional inhibitors, opening new avenues for targeted protein degradation strategies.

Ongoing research is exploring the application of this scaffold in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. Preliminary in vivo studies in rodent models have shown promising results, particularly in cancer models where derivatives have demonstrated tumor growth inhibition with minimal toxicity. However, further optimization is needed to improve potency and selectivity before clinical translation.

In conclusion, 3-(azetidin-3-yl)-5-methyl-1H-pyrazole (CAS: 2228116-30-9) represents a valuable chemical scaffold with diverse applications in drug discovery. Recent advances in its synthesis, biological evaluation, and computational modeling have significantly expanded our understanding of its potential. As research continues, this compound is likely to play an increasingly important role in the development of novel therapeutic agents across multiple disease areas.

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